5-Methyl-1,3,4-thiadiazole-2-diazonium

Description

5-Methyl-1,3,4-thiadiazole-2-diazonium is a diazonium salt derived from the diazotization of 5-methyl-1,3,4-thiadiazol-2-amine. Diazonium salts are critical intermediates in organic synthesis, particularly for forming azo compounds via coupling reactions . The diazonium derivative is hypothesized to exhibit enhanced reactivity for functionalization, making it valuable in pharmaceutical and materials chemistry.

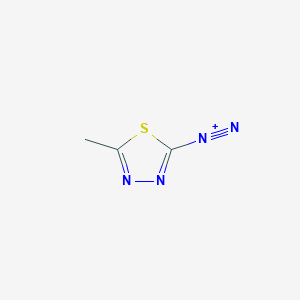

Structure

2D Structure

Properties

CAS No. |

104970-00-5 |

|---|---|

Molecular Formula |

C3H3N4S+ |

Molecular Weight |

127.15 g/mol |

IUPAC Name |

5-methyl-1,3,4-thiadiazole-2-diazonium |

InChI |

InChI=1S/C3H3N4S/c1-2-6-7-3(5-4)8-2/h1H3/q+1 |

InChI Key |

GWHOCBYGDQRCAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)[N+]#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of 1,3,4-Thiadiazole Derivatives

Key Observations :

- Substituent Effects : The position and nature of substituents significantly influence biological activity. For example, 5-phenyl derivatives exhibit stronger anticancer activity compared to methyl-substituted analogues due to enhanced lipophilicity .

- Reactivity : Diazonium salts (e.g., this compound) are more reactive than their amine precursors, enabling applications in cross-coupling reactions . However, their instability under ambient conditions limits practical use.

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

Key Findings :

- The methyl-substituted amine (5-methyl-1,3,4-thiadiazol-2-amine) shows weaker antimicrobial activity than halogenated aryl analogues, likely due to reduced electron-withdrawing effects .

Preparation Methods

Cyclization of Thiosemicarbazides

A widely employed method involves the cyclization of methyl-substituted thiosemicarbazides. Gupta et al. demonstrated that thiosemicarbazide derivatives react with acyl chlorides or carboxylic acids in the presence of dehydrating agents to yield 2-amino-5-alkyl-1,3,4-thiadiazoles. For the 5-methyl variant, methyl thiosemicarbazide is treated with acetic acid in polyphosphoric acid (PPA) at 120–140°C. The reaction proceeds via acylation followed by intramolecular cyclodehydration (Scheme 1).

Reaction Conditions :

Alternative Routes: Bithiourea Derivatives

Bithioureas serve as alternative precursors. Treatment of methyl bithiourea with hydrogen peroxide (3%) induces cyclization to 2,5-diamino-1,3,4-thiadiazole intermediates, which are subsequently hydrolyzed to yield 5-methyl-1,3,4-thiadiazol-2-amine (Scheme 2). Acetic anhydride may also acetylate bithiourea, forming diacetyl derivatives that are hydrolyzed under acidic conditions.

Diazotization of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Diazotization of the amine precursor is conducted under acidic conditions to generate the diazonium salt. This process requires precise control of temperature and stoichiometry to avoid decomposition.

Standard Diazotization Protocol

The amine is dissolved in concentrated hydrochloric acid (HCl) at 0–5°C, and sodium nitrite (NaNO₂) is added dropwise. The diazonium salt forms instantaneously and is typically used in situ due to its thermal instability.

Optimized Parameters :

Stabilization and Isolation

Isolation of this compound is challenging due to its propensity to decompose at ambient temperatures. However, the salt can be stabilized by maintaining acidic conditions and low temperatures. In the patent by, diazonium intermediates are generated in concentrated HCl and immediately utilized in subsequent reactions (e.g., Sandmeyer-type transformations).

Mechanistic and Kinetic Considerations

The diazotization mechanism proceeds through the formation of a nitrosonium ion (NO⁺), which reacts with the primary amine to generate an N-nitrosamine intermediate. Protonation and loss of water yield the diazonium ion (Scheme 3). Key factors influencing the reaction include:

- Acid Strength : Concentrated HCl ensures protonation of the amine and stabilizes the diazonium ion.

- Temperature Control : Excessive heat accelerates diazonium decomposition into phenolic byproducts.

- Metal Catalysts : Cuprous ions (Cu⁺) enhance the efficiency of nitrogen elimination in follow-up reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficacy of two primary methods for preparing the amine precursor:

| Method | Substrate | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide cyclization | Methyl thiosemicarbazide | Acetic acid, PPA | 70–85 | |

| Bithiourea cyclization | Methyl bithiourea | H₂O₂ (3%) | 60–75 |

Applications and Derivative Synthesis

This compound serves as a versatile intermediate for:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Methyl-1,3,4-thiadiazole-2-diazonium, and how is its structure confirmed experimentally?

- Synthesis : The compound is typically synthesized via diazotization of 5-Methyl-1,3,4-thiadiazol-2-amine using nitrous acid (HNO₂) under acidic conditions. Precursor amines are often prepared by cyclizing thiosemicarbazide derivatives with acetic acid and hydrochloric acid .

- Characterization : Confirmatory techniques include:

- ¹H-NMR : To verify proton environments (e.g., methyl groups at δ ~2.5 ppm and aromatic protons in the thiadiazole ring).

- IR Spectroscopy : To identify N=N stretching vibrations (~2100 cm⁻¹) and C-S bonds (~650 cm⁻¹).

- Mass Spectrometry : For molecular ion peaks (e.g., [M+H]⁺ at m/z 173) .

Q. What experimental protocols are used to screen this compound for antimicrobial activity?

- Methods :

- Agar Disc Diffusion : Test against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans, Aspergillus niger).

- MIC Determination : Serial dilution assays to quantify minimum inhibitory concentrations (MICs) .

- Controls : Use standard antibiotics (e.g., ampicillin) and solvent-only controls to validate results.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Key Variables :

- Temperature : Diazotization is performed at 0–5°C to minimize decomposition.

- Solvent Choice : Polar aprotic solvents like DMF enhance solubility of intermediates .

- Catalysts : Potassium carbonate (K₂CO₃) facilitates deprotonation in substitution reactions .

Q. What strategies are effective for functionalizing the thiadiazole ring to enhance bioactivity?

- Approaches :

- Electrophilic Substitution : Introduce halogens or methyl groups at the 5-position to modulate electron density.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to create biaryl derivatives .

- Computational Guidance : DFT calculations predict regioselectivity and stability of substituted products .

Q. How are crystallographic data contradictions resolved for thiadiazole derivatives?

- Tools :

- SHELX Software : For refining X-ray diffraction data. SHELXL is preferred for small-molecule structures, while SHELXE aids in resolving twinned crystals .

- Validation Metrics : Check R-factors (<5%) and residual electron density maps to confirm atomic positions .

Q. What methodologies identify the mechanism of action of this compound in anticancer studies?

- In Vitro Assays :

- MTT Assay : Measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining .

- Target Identification :

- Molecular Docking : Screen against kinase or tubulin binding sites using AutoDock Vina .

- Enzyme Inhibition : Test inhibition of topoisomerase II or EGFR kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.